molecular formula C4H4F3NO3 B13724387 2,3,4,5-Tetrahydro-5-hydroxy-5-(trifluoromethyl)isoxazole-3-one

2,3,4,5-Tetrahydro-5-hydroxy-5-(trifluoromethyl)isoxazole-3-one

Cat. No.: B13724387
M. Wt: 171.07 g/mol
InChI Key: PSIWVAYAZYBBHY-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-5-hydroxy-5-(trifluoromethyl)isoxazole-3-one is a chemical compound with the molecular formula C4H4F3NO3. It is a member of the isoxazole family, which is known for its diverse biological activities and therapeutic potential . This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-5-hydroxy-5-(trifluoromethyl)isoxazole-3-one typically involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-5-hydroxy-5-(trifluoromethyl)isoxazole-3-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted isoxazoles.

Scientific Research Applications

2,3,4,5-Tetrahydro-5-hydroxy-5-(trifluoromethyl)isoxazole-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-5-hydroxy-5-(trifluoromethyl)isoxazole-3-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetrahydro-5-hydroxy-5-(trifluoromethyl)isoxazole-3-one is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C4H4F3NO3

Molecular Weight

171.07 g/mol

IUPAC Name

5-hydroxy-5-(trifluoromethyl)-1,2-oxazolidin-3-one

InChI

InChI=1S/C4H4F3NO3/c5-4(6,7)3(10)1-2(9)8-11-3/h10H,1H2,(H,8,9)

InChI Key

PSIWVAYAZYBBHY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NOC1(C(F)(F)F)O

Origin of Product

United States

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